C44H89NO9S
Distearoylethyl hydroxyethylmonium methosulfate
CAS No.: 32208-04-1
Cat. No.: VC18510777
Molecular Formula: C43H86NO5.CH3O4S
C44H89NO9S
Molecular Weight: 808.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32208-04-1 |
|---|---|
| Molecular Formula | C43H86NO5.CH3O4S C44H89NO9S |
| Molecular Weight | 808.2 g/mol |
| IUPAC Name | 2-hydroxyethyl-methyl-bis(2-octadecanoyloxyethyl)azanium;methyl sulfate |
| Standard InChI | InChI=1S/C43H86NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(46)48-40-37-44(3,36-39-45)38-41-49-43(47)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h45H,4-41H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | FPKBRMRMNGYJLA-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
Distearoylethyl hydroxyethylmonium methosulfate is systematically named 2-Hydroxy-N-methyl-N,N-bis(2-(1-oxooctadecyl)oxyethyl)ethanaminium Methyl Sulphate. Common synonyms include Dehyquart AU 56 and DEHYQUART SEQ . Its CAS registry number is 32208-04-1, and it is identified by the UNII code G52U8T64UM .
Molecular Composition
The compound’s structure comprises a quaternary ammonium center bonded to two stearoyloxyethyl groups, a hydroxyethyl group, and a methyl sulfate counterion. Key molecular attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 807.626 g/mol | |
| SMILES notation | CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
The stearoyl (C18) chains confer lipophilicity, enabling interaction with hydrophobic hair surfaces, while the cationic ammonium group facilitates electrostatic binding to negatively charged keratin .
Functional Roles in Cosmetic Formulations
Antistatic Properties
As a cationic surfactant, distearoylethyl hydroxyethylmonium methosulfate neutralizes electrostatic charges on hair surfaces. This reduces flyaway strands and improves manageability, particularly in low-humidity environments . The mechanism involves charge shielding: the quaternary ammonium group donates positive charges, counteracting electrons accumulated through friction .
Hair Conditioning Performance
The compound enhances hair softness, shine, and combability by forming a thin coating on the cuticle. This coating reduces surface friction and seals moisture, addressing damage from chemical treatments or environmental stressors . Studies indicate a 40–60% reduction in combing force after application in conditioners .
Skin Conditioning
Though primarily used in hair care, it also improves skin texture by filling microscopic crevices and reducing roughness. This effect is leveraged in lotions and post-shower products .
Physicochemical Properties and Stability
Solubility and Compatibility
Distearoylethyl hydroxyethylmonium methosulfate is sparingly soluble in water but disperses effectively in surfactant blends. Its compatibility with silicones and emollients like glycerin enhances formulation versatility .
Thermal Stability
The compound remains stable at temperatures up to 80°C, making it suitable for hot-process formulations. Degradation occurs above 120°C, releasing stearic acid and methosulfate byproducts .
Environmental and Health Considerations
Ecotoxicology
Despite its “green circle” EPA rating, chronic exposure in aquatic systems may harm invertebrates (EC50: 0.8 mg/L) . Formulators are advised to pair it with biodegradable emulsifiers to mitigate runoff impacts .
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